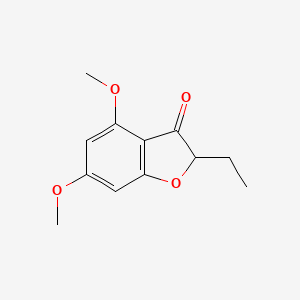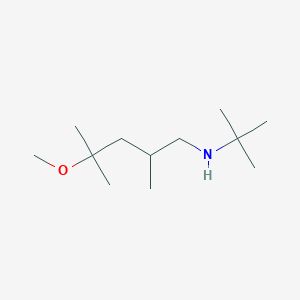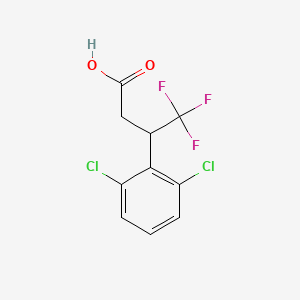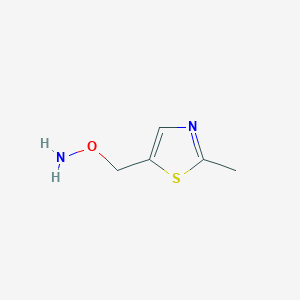
2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of 2-ethylphenol and dimethoxybenzaldehyde as starting materials, followed by cyclization using an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofurans.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups like halogens or amines.
Applications De Recherche Scientifique
2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one may have several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other molecular targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethylbenzofuran: Lacks the methoxy groups, which may result in different chemical and biological properties.
4,6-Dimethoxybenzofuran: Lacks the ethyl group, potentially affecting its reactivity and applications.
Benzofuran: The parent compound, with a simpler structure and different properties.
Uniqueness
2-Ethyl-4,6-dimethoxybenzofuran-3(2h)-one is unique due to the presence of both ethyl and methoxy groups, which can influence its chemical reactivity and potential applications. These functional groups may enhance its solubility, stability, and interactions with biological targets.
Propriétés
Formule moléculaire |
C12H14O4 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2-ethyl-4,6-dimethoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C12H14O4/c1-4-8-12(13)11-9(15-3)5-7(14-2)6-10(11)16-8/h5-6,8H,4H2,1-3H3 |
Clé InChI |
LUIRBFOSNFMWBN-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=O)C2=C(O1)C=C(C=C2OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B13531990.png)













